molecular formula C7H6BrFO2 B1524417 3-Bromo-6-fluoro-2-methoxyphenol CAS No. 1026796-50-8

3-Bromo-6-fluoro-2-methoxyphenol

Cat. No. B1524417
CAS RN: 1026796-50-8
M. Wt: 221.02 g/mol
InChI Key: WEIXCZVNHCCENH-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 and is solid in physical form . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-fluoro-2-methoxyphenol is 1S/C7H6BrFO2/c1-11-7-4 (8)2-3-5 (9)6 (7)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-2-methoxyphenol is a solid compound . It has a molecular weight of 221.03 and is stored at a temperature of 2-8°C .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have shown promising antibacterial and antioxidant activities. Compounds structurally similar to 3-Bromo-6-fluoro-2-methoxyphenol have been identified with moderate to high activity against various bacterial strains. Furthermore, these compounds exhibited potent antioxidant activities, comparable to standard antioxidants, suggesting their potential in preventing oxidative deterioration of food (Xu et al., 2003); (Li et al., 2011).

Enzyme Inhibitory Effects

Research into the synthesis and carbonic anhydrase inhibitory properties of bromophenol derivatives, including natural products, has identified several compounds with promising inhibitory activities. These studies highlight the potential of bromophenols in developing new therapeutics for conditions such as glaucoma, epilepsy, and osteoporosis. Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated significant enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase, suggesting their use as leads for novel drug candidates (Balaydın et al., 2012); (Öztaşkın et al., 2017).

Fluorescent Labeling Applications

Bromophenol derivatives have also been explored for their utility in fluorescent labeling, particularly for the analysis of biologically active compounds. The synthesis and application of bromophenol-based reagents for the HPLC analysis of carboxylic acids demonstrate the potential of these compounds in enhancing detection sensitivity and specificity in various analytical applications (Gatti et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

3-bromo-6-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXCZVNHCCENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680247
Record name 3-Bromo-6-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026796-50-8
Record name 3-Bromo-6-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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